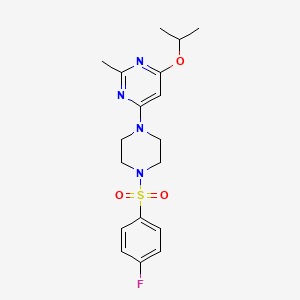

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

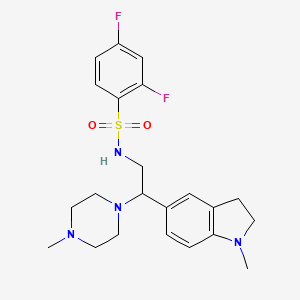

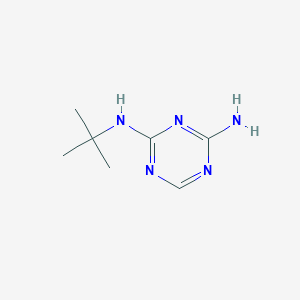

The compound contains several functional groups including a piperazine ring, a sulfonyl group, a pyrimidine ring, and an isopropoxy group. Piperazine rings are often found in pharmaceuticals and can have various biological activities. The sulfonyl group can act as a leaving group in certain reactions or contribute to the polarity of the compound. The pyrimidine ring is a basic structure in nucleotides, and the isopropoxy group can affect the compound’s solubility and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the piperazine ring, followed by the introduction of the sulfonyl group, and finally the addition of the isopropoxy group and the pyrimidine ring. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, sulfonyl group, and pyrimidine ring would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the piperazine ring could undergo substitution reactions, and the sulfonyl group could participate in elimination or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Research has demonstrated the potential of derivatives of pyrimidine and piperazine for use in herbicidal formulations. For example, pyrimidine derivatives combined with lipophilic difluoromethyl-benzenesulfonamide moieties have shown selective post-emergence herbicidal properties in crops like wheat, attributed to their metabolism into sulfone derivatives. These findings suggest that compounds related to the structure could contribute to the development of more efficient and selective herbicides for agricultural use (Hamprecht et al., 1999).

Antimicrobial and Anti-inflammatory Applications

Novel methylpyrimidine sulfonyl piperazine derivatives have been synthesized and evaluated for their pharmacological properties, including antibacterial, anthelmintic, and anti-inflammatory activities. These compounds have shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as anti-inflammatory effects in carrageenan-induced rat paw edema models. This highlights the potential of compounds with similar structures in the development of new antimicrobial and anti-inflammatory agents (Mohan et al., 2014).

Cancer Research

Substituted pyrimidine-piperazine compounds have been synthesized and evaluated for their binding affinity to estrogen receptors, showing potential as treatments for hormone-dependent cancers. Some of these compounds exhibited significant anti-proliferative activities against human breast cancer cell lines, suggesting that chemical structures resembling 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine may hold promise in cancer therapy (Parveen et al., 2017).

Antipsychotic Agents

The synthesis and evaluation of (piperazin-1-yl-phenyl)-arylsulfonamides have led to the discovery of compounds with high affinities for serotonin receptors, indicating their potential as atypical antipsychotic agents. These findings suggest a valuable application for compounds structurally similar to the one in the development of new treatments for psychiatric disorders (Park et al., 2010).

Wirkmechanismus

- The primary targets of this compound are equilibrative nucleoside transporters (ENTs) . These transporters play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy response .

Target of Action

Mode of Action

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-8-10-23(11-9-22)27(24,25)16-6-4-15(19)5-7-16/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXCRICOSYFNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2556829.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2556830.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556833.png)

![2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2556840.png)

![N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]prop-2-enamide](/img/structure/B2556849.png)

![3-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2556850.png)